N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(propan-2-yloxy)benzamide

JNK inhibitor Kinase selectivity MAPK signaling

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(propan-2-yloxy)benzamide (CAS 462614-69-3) is a synthetic small molecule belonging to the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide class. The core scaffold has been established as a potent, ATP-competitive inhibitor scaffold targeting c-Jun N-terminal kinases 2 and 3 (JNK2/3), with demonstrated selectivity over JNK1, p38α, and ERK2 within the wider mitogen-activated protein kinase (MAPK) family.

Molecular Formula C19H20N2O2S
Molecular Weight 340.4 g/mol
CAS No. 462614-69-3
Cat. No. B6431527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(propan-2-yloxy)benzamide
CAS462614-69-3
Molecular FormulaC19H20N2O2S
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N
InChIInChI=1S/C19H20N2O2S/c1-12(2)23-14-9-7-13(8-10-14)18(22)21-19-16(11-20)15-5-3-4-6-17(15)24-19/h7-10,12H,3-6H2,1-2H3,(H,21,22)
InChIKeyDLNIFRYABMSKCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(propan-2-yloxy)benzamide (462614-69-3): A JNK2/3-Focused Probe with Structural Selectivity Data


N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(propan-2-yloxy)benzamide (CAS 462614-69-3) is a synthetic small molecule belonging to the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide class. The core scaffold has been established as a potent, ATP-competitive inhibitor scaffold targeting c-Jun N-terminal kinases 2 and 3 (JNK2/3), with demonstrated selectivity over JNK1, p38α, and ERK2 within the wider mitogen-activated protein kinase (MAPK) family [1]. An X-ray co-crystal structure of a close structural analog (PDB 2O2U) confirms a unique binding mode where the 3-cyano substituent acts as a hydrogen-bond acceptor engaging the hinge region of the JNK3 ATP-binding site [2].

Procurement Risk Alert: Why N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(propan-2-yloxy)benzamide Cannot Be Replaced by Generic JNK Inhibitors


Within the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide series, potency and selectivity for JNK2/3 are exquisitely sensitive to the nature of the terminal amide substituent. The published structure-activity relationship (SAR) demonstrates that even minor modifications to the benzamide ring alter the pIC50 and selectivity profile against other MAP kinases, including JNK1 [1]. A well-known commercial JNK inhibitor, SP600125 (anthrapyrazolone), is a broad-spectrum ATP-competitive inhibitor with significant off-target activity against numerous kinases [2]. Substituting the target compound with SP600125 or an uncharacterized analog from the same chemical series risks introducing confounding polypharmacology and invalidating target engagement conclusions. Only specific analogs with published selectivity fingerprints can ensure reproducible JNK2/3-focused pharmacological interrogation.

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(propan-2-yloxy)benzamide: Head-to-Head Selectivity and Potency Evidence for Informed Procurement


JNK Isoform Selectivity: JNK3 and JNK2 over JNK1 and p38α

The N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide series, to which the target compound belongs, demonstrates selective inhibition of JNK2 and JNK3 over JNK1 and p38α [1]. Potent leads 5a and 11a from the same series achieved JNK3 pIC50 of 6.7 and 6.6, and JNK2 pIC50 of 6.5. These compounds showed significantly weaker activity against JNK1 (pIC50 <5.0) and p38α (pIC50 <4.8 for a related analog) [1]. This selectivity profile contrasts with the pan-JNK inhibitor SP600125, which inhibits JNK1, 2, and 3 with similar potency (IC50 ~0.04-0.09 µM) but also hits over 30 other kinases [2].

JNK inhibitor Kinase selectivity MAPK signaling

Unique Hinge-Binding Mode Confirmed by X-Ray Crystallography

X-ray co-crystal structures of close analogs 5e and 8a in complex with JNK3 reveal that the 3-cyano substituent of the tetrahydrobenzothiophene core forms a hydrogen-bond acceptor interaction with the hinge region of the ATP-binding site, a unique binding mode within the kinase inhibitor landscape [1][2]. PDB entry 2O2U (resolution 2.45 Å) confirms this binding mode for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide, a direct structural analog of the target compound differing only in the benzamide substituent [2].

X-ray crystallography Binding mode JNK3

Chemical Series-Specific Potency Against JNK2 and JNK3: Defined pIC50 Benchmark

Within the published N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide series, compounds 5a and 11a are the characterized benchmarks with pIC50 values of 6.7 and 6.6 for JNK3, and 6.5 for JNK2 [1]. The target compound, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(propan-2-yloxy)benzamide, carries a para-isopropoxybenzamide substituent, a structural feature not explicitly tabulated in the 2007 publication. Extrapolation from the published SAR indicates that para-substituted benzamides generally maintain JNK2/3 potency, but the exact pIC50 of this specific analog has not been independently verified in the peer-reviewed primary literature [1].

JNK2 inhibitor JNK3 inhibitor Structure-activity relationship

Targeted Applications for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(propan-2-yloxy)benzamide Based on JNK2/3 Selectivity Evidence


Neurodegenerative Disease Modeling: JNK3-Selective Pathway Dissection

JNK3 is predominantly expressed in the central nervous system and is implicated in Parkinson's and Alzheimer's disease pathogenesis. The selectivity of this compound series for JNK3 over JNK1 (pIC50 <5.0) and p38α (pIC50 <4.8) enables specific interrogation of JNK3-mediated neuronal apoptosis without confounding JNK1-driven developmental or p38-mediated stress signaling [1]. The structurally validated hinge-binding mode (PDB 2O2U) [2] further supports structure-based optimization for CNS penetration studies.

Inflammatory Disease Research: Dual JNK2/3 Inhibition Without JNK1 Interference

JNK2 plays a major role in inflammatory cytokine production, while JNK1 is critical for insulin signaling and metabolic homeostasis. The selectivity profile of this series, with significant activity against JNK2 and JNK3 but minimal JNK1 inhibition, makes it suitable for studies differentiating the roles of JNK isoforms in inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease [1]. The benchmark pIC50 of 6.5 for JNK2 provides a reference point for in vitro target engagement.

Cancer Cell Signaling: Isolating JNK-Mediated Pro-Survival vs. Pro-Apoptotic Pathways

In cancer biology, JNK isoforms exert opposing roles in cell survival and apoptosis depending on cellular context. The availability of a JNK2/3-selective inhibitor with known crystallographic binding mode (PDB 2O2U) [2] allows researchers to design experiments that distinguish JNK2/3-specific signals from the confounding effects of pan-JNK inhibition, which is a known limitation of the widely-used tool compound SP600125 [3]. This specificity is essential for validating JNK2/3 as a therapeutic target in specific cancer subtypes.

Medicinal Chemistry: Rational Scaffold Optimization Through Structure-Based Design

The co-crystal structure of a close analog bound to JNK3 (PDB 2O2U, 2.45 Å) provides a structural blueprint for fragment growing and lead optimization [2]. The conserved 3-cyano hinge contact allows medicinal chemists to rationally design analogs with improved selectivity, metabolic stability, or brain penetration while preserving the core pharmacophore. The target compound's para-isopropoxybenzamide moiety offers a vector for further chemical exploration that maintains the established SAR of this series [1].

Quote Request

Request a Quote for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(propan-2-yloxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.